(R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine maleate is a chemical compound that has attracted significant interest in various scientific fields, particularly organic and medicinal chemistry. This compound features a tetrahydroquinoline core, which is notable for its potential biological activity and utility as a synthetic intermediate. The maleate salt form enhances its solubility and stability, making it suitable for various applications in research and industry.
This compound can be classified under nitrogen-containing heterocycles, specifically within the category of tetrahydroquinolines. Its chemical structure can be represented by the molecular formula with the CAS number 166742-97-8. The maleate salt is formed from the reaction of (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine with maleic acid, which is a common practice to improve the properties of amines for pharmaceutical applications.
The synthesis of (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine maleate typically involves several key steps:
In industrial settings, this process may be scaled up in batch reactors with controlled conditions to optimize yield and purity through techniques such as solvent extraction and recrystallization.
The molecular structure of (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine maleate can be depicted as follows:
The compound's stereochemistry is crucial for its biological activity, with the (R) configuration indicating a specific spatial arrangement around the chiral center.
(R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine maleate can undergo various chemical transformations:
The reactions typically utilize:
Relevant data include its melting point range and solubility profile which are critical for its application in drug formulation .
(R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine maleate has several scientific uses:
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold represents a privileged structure in medicinal chemistry due to its presence in bioactive alkaloids and synthetic therapeutics. This partially saturated bicyclic system combines aromatic stability with the conformational flexibility of a reduced pyridine ring, enabling diverse molecular interactions. The THQ core facilitates hydrogen bonding via the nitrogen atom while its planar aromatic moiety engages in van der Waals and π-stacking interactions. These features underpin the scaffold’s broad pharmacological relevance, particularly in central nervous system (CNS) targeting compounds where it demonstrates excellent blood-brain barrier permeability. Notably, endogenous tetrahydroisoquinoline derivatives like 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) exhibit neuroprotective properties through monoamine oxidase (MAO) inhibition and free radical scavenging, highlighting the structural advantage of this framework [1].
Table 1: Key Physicochemical Properties of (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine Maleate
Property | Value |
---|---|
CAS Registry Number | 166742-75-2 (free base) |
Molecular Formula (base) | C₁₀H₁₄N₂ |
Molecular Weight (base) | 162.23 g/mol |
Density (predicted) | 1.06 ± 0.1 g/cm³ |
Boiling Point (predicted) | 297.3 ± 29.0 °C |
LogP | 1.77 |
PSA | 24.06 Ų |
Stereochemistry critically determines the biological activity of THQ derivatives due to the chiral nature of drug targets. Enantiomers of N-methyl-THQ amines exhibit distinct binding affinities to biological receptors and enzymes, as evidenced by studies on analogous tetrahydroisoquinolines. For example, neuroprotective tetrahydroisoquinolines demonstrate stereospecific interactions with dopamine receptors and MAO enzymes, though some studies report negligible differences between (R)- and (S)-1MeTIQ isomers in behavioral models [1]. The (R)-configuration of N-methyl-1,2,3,4-tetrahydroquinolin-3-amine may confer optimized spatial orientation for target engagement, potentially enhancing binding to aminergic receptors or metabolic enzymes. This stereopreference mirrors observations in other chiral CNS agents where one enantiomer shows superior pharmacokinetic and pharmacodynamic profiles, necessitating enantioselective synthesis and purification techniques for optimal therapeutic development.
Salt formation represents a critical strategy for optimizing the physicochemical properties of basic alkaloids like (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine. Maleic acid (cis-butenedioic acid) serves as an ideal counterion due to its biocompatibility, crystalline lattice formation capability, and pKₐ (1.9 and 6.1) that facilitates protonation of secondary amines. The maleate salt enhances aqueous solubility through ion-dipole interactions and improves crystallinity for better purification and formulation characteristics. The acid-base reaction between the amine and maleic acid generates a stable, non-hygroscopic salt with modified dissolution properties while preserving stereochemical integrity. This approach aligns with pharmaceutical practices for nitrogen-containing heterocycles, where approximately 50% of marketed drugs employ salt forms to enhance bioavailability and stability [1] [6].
Tetrahydroquinoline therapeutics have evolved significantly since early isolations of natural isoquinoline alkaloids. Key developments include:
Table 2: Historical Milestones in Tetrahydroquinoline-Based Therapeutics
Era | Development | Significance |
---|---|---|
Pre-1980s | Isolation of natural isoquinoline alkaloids | Revealed neuroactive properties of THQ scaffolds |
1986 | Discovery of endogenous 1MeTIQ in rat brain | Established biological relevance of methylated THQs |
1990s | Enzymatic synthesis characterization (1MeTIQase) | Elucidated biosynthetic pathways in dopaminergic regions |
2000s | Synthetic THQ derivatives for CNS disorders | Expanded applications to neurodegeneration and addiction |
2020s | Chiral THQ analogs with stereoselective activity | Enabled precision targeting of aminergic systems |
The contemporary resurgence in THQ research focuses on chiral analogs like (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine, synthesized through advanced catalytic methods including Pictet-Spengler condensation with chiral auxiliaries or asymmetric catalysts [6]. Modern innovations leverage structure-activity relationship (SAR) studies to optimize substituent patterns and stereochemistry, exemplified by recent PASS-assisted evaluations predicting diverse bioactivities for functionalized hydroquinoline derivatives [8]. These developments highlight the scaffold’s versatility beyond traditional applications, extending to antiviral, anticancer, and anti-inflammatory agents.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7